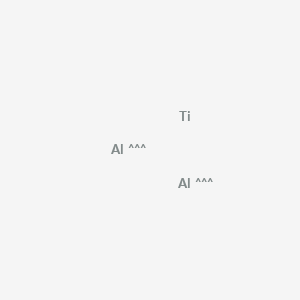

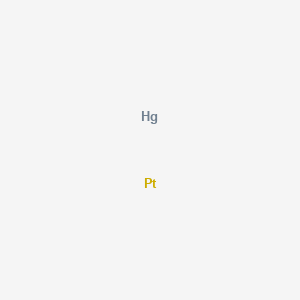

nickel;titanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel titanium alloys are primarily produced through vacuum melting techniques to ensure high purity and uniform composition . Common methods include:

Vacuum Induction Melting (VIM): This process involves melting the raw materials in a vacuum to prevent contamination.

Vacuum Arc Remelting (VAR): This method further refines the alloy by remelting it under a vacuum or inert gas atmosphere.

Industrial Production Methods:

Thermo-Mechanical Processing: After initial melting, the alloy undergoes processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties.

Heat Treatment: Precise control over heating and cooling rates is crucial to tailor the alloy’s properties, including phase transformation temperatures.

Surface Treatment: Techniques like electropolishing, passivation, and coating are applied to enhance the surface properties for specific applications.

Análisis De Reacciones Químicas

Nickel titanium undergoes various chemical reactions, including:

Oxidation: When exposed to air, nickel titanium forms a passive oxide layer that enhances its corrosion resistance.

Reduction: Nickel titanium can be reduced using hydrogen gas at high temperatures to remove the oxide layer.

Substitution: Nickel titanium can undergo substitution reactions with other metals to form ternary alloys, which can modify its properties.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at elevated temperatures.

Reducing Agents: Hydrogen gas or other reducing gases at high temperatures.

Substitution Reactions: Involving other metals such as hafnium or zirconium.

Major Products Formed:

Oxides: Nickel titanium oxide (NiTiO3) formed during oxidation.

Reduced Metal: Pure nickel titanium alloy after reduction.

Ternary Alloys: Nickel titanium hafnium (NiTiHf) or nickel titanium zirconium (NiTiZr) formed during substitution reactions.

Aplicaciones Científicas De Investigación

Nickel titanium has a wide range of applications in scientific research, including:

Biomedical Devices: Used in stents, guidewires, dental braces, and orthopedic implants due to its shape memory and superelastic properties

Aerospace and Defense: Utilized in actuators and couplings for its ability to withstand extreme environments and its lightweight nature.

Automotive Industry: Employed in actuators and sensors that require precise motion control and durability.

Robotics and Actuators: Ideal for robotic actuators and microelectromechanical systems (MEMS) due to its ability to undergo controlled shape changes.

Mecanismo De Acción

This transformation occurs between two different crystal phases: austenite and martensite . The shape memory effect is observed when the alloy is deformed at a lower temperature (martensite phase) and then heated above its transformation temperature to return to its original shape (austenite phase) . Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature and returns to its original shape upon removal of the external load .

Comparación Con Compuestos Similares

Nickel titanium is unique due to its combination of shape memory effect and superelasticity, which are not commonly found in other alloys . Similar compounds include:

Copper-Aluminum-Nickel Alloys: These alloys also exhibit shape memory properties but have different transformation temperatures and mechanical properties.

Iron-Manganese-Silicon Alloys: These alloys have shape memory effects but are less commonly used due to their lower transformation temperatures and less desirable mechanical properties.

Nickel-Titanium-Hafnium Alloys: These ternary alloys have enhanced properties compared to binary nickel titanium, such as higher transformation temperatures and improved mechanical properties.

Propiedades

Número CAS |

12035-74-4 |

|---|---|

Fórmula molecular |

Ni3Ti |

Peso molecular |

223.947 g/mol |

Nombre IUPAC |

nickel;titanium |

InChI |

InChI=1S/3Ni.Ti |

Clave InChI |

WYUBZGSNDBKHJH-UHFFFAOYSA-N |

SMILES canónico |

[Ti].[Ni].[Ni].[Ni] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)

![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)